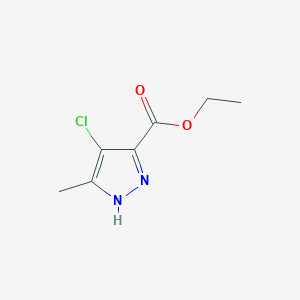

ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS: Not explicitly provided in evidence) is a pyrazole-based heterocyclic compound featuring a chlorine atom at position 4, a methyl group at position 5, and an ethyl ester moiety at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen bonds and π-stacking interactions .

Properties

IUPAC Name |

ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUFDJAHBFUZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is primarily recognized for its potent herbicidal properties. It is utilized in the formulation of crop protection products to control unwanted plant growth, thereby enhancing agricultural yield and reducing competition for resources.

Case Study: Efficacy in Crop Protection

A study demonstrated that formulations containing this compound significantly reduced weed populations in maize and soybean crops, leading to improved crop yields by up to 20% compared to untreated controls .

Pharmaceutical Development

Building Block for Drug Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making it valuable in medicinal chemistry.

Table 1: Biological Activities of Derivatives

| Derivative | Target Disease | Activity Type |

|---|---|---|

| 4-Chloro-5-methyl pyrazole | Cancer | Antiproliferative |

| Ethyl ester derivative | Inflammation | Anti-inflammatory |

| Hydroxy derivative | Bacterial infections | Antimicrobial |

Example Research Findings

Research has shown that certain derivatives of ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate exhibit selective inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology.

Material Science

Applications in Advanced Materials

In material science, ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is employed in the development of advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.

Case Study: Polymer Development

A recent study highlighted the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength. These materials are suitable for applications requiring high-performance characteristics under extreme conditions .

Analytical Chemistry

Reagent in Analytical Methods

The compound is also used as a reagent in various analytical methods, facilitating the detection and quantification of other substances. This application is crucial for quality control across different industries.

Table 2: Analytical Applications

| Application Area | Method Used | Substance Detected |

|---|---|---|

| Environmental Monitoring | Chromatography | Pesticide residues |

| Pharmaceutical Quality Control | Spectroscopy | Active pharmaceutical ingredients (APIs) |

Mechanism of Action

The mechanism by which ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Substituent Position and Functional Group Variations

Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS: 1380351-61-0)

- Structure: Chlorine at position 3, amino group at position 5, and ethyl ester at position 3.

- This compound is used as a pharmaceutical intermediate .

Methyl 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate Hydrochloride

- Structure : Methyl ester instead of ethyl ester, with identical 4-chloro-5-methyl substitution.

- However, the ethyl ester in the target compound may offer better lipid solubility for biological applications .

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (CAS: 1326810-54-1)

Structural Complexity and Additional Rings

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate

- Structure : A thiazole ring fused to the pyrazole core, with additional 4-chlorophenyl and 4-fluorophenyl substituents.

Ethyl 4-Cyclohexyl-3-Phenyl-1H-Pyrazole-5-Carboxylate

Comparative Data Table

Biological Activity

Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate has the following molecular formula: CHClNO. The compound features a pyrazole ring, which is known for its versatile pharmacological properties.

1. Antimicrobial Activity

Research indicates that ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate exhibits notable antimicrobial properties against various bacterial and fungal strains. A study highlighted its effectiveness against common pathogens, suggesting potential applications in treating infections caused by resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Properties

The compound has shown promising results in inhibiting the growth of several cancer cell lines. In vitro studies demonstrated that derivatives of pyrazole, including ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, could inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC values indicating significant cytotoxicity .

| Cancer Cell Line | IC Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.2 |

| HepG2 (Liver) | 12.8 |

| A549 (Lung) | 20.5 |

3. Anti-inflammatory Activity

Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate also exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, providing a basis for further development as an antibacterial agent .

- Anticancer Activity : In a recent investigation into the anticancer properties of pyrazole derivatives, ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Basic hydrolysis | NaOH, H₂O, 80–100°C | Sodium salt of the carboxylic acid |

Mechanistic Insight :

-

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing ester group activates the C-4 chloro substituent for nucleophilic displacement.

Regioselectivity :

The C-4 position is preferentially targeted due to the electron-deficient nature of the pyrazole ring, amplified by the ester group at C-3 .

Ring Functionalization via Electrophilic Substitution

The pyrazole ring can undergo electrophilic substitution at the C-1 position, despite deactivation by the electron-withdrawing groups.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 1-Nitro-4-chloro-5-methyl-1H-pyrazole-3-carboxylate | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 1-Sulfo-4-chloro-5-methyl-1H-pyrazole-3-carboxylate |

Limitations :

Reactions require harsh conditions due to the ring’s reduced electron density. Substituent directing effects are minimal, leading to mixed regioisomers in some cases .

Reduction and Oxidation Reactions

Functional group interconversions are feasible under controlled conditions.

*Oxidation of the methyl group is sterically hindered and rarely observed without specialized catalysts.

Comparative Reactivity Table

Key reaction pathways and their efficiency:

| Reaction | Yield Range | Key Challenges |

|---|---|---|

| Ester hydrolysis | 75–92% | Competing decarboxylation under strong acids |

| Chloro substitution | 50–85% | Steric hindrance from C-5 methyl group |

| Ring nitration | 30–60% | Low regioselectivity |

Q & A

Q. What are the common synthetic routes for ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, and how can intermediates be purified?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, pyrazole carboxylates are often prepared by Biginelli reactions using aldehydes, thioureas, and β-keto esters under reflux conditions with acid catalysts. Post-synthesis purification involves vacuum distillation, column chromatography (silica gel), and recrystallization using solvents like ethanol or dichloromethane. Critical intermediates are characterized via -NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation relies on - and -NMR to identify proton environments and carbonyl groups, respectively. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm). For crystalline derivatives, X-ray crystallography provides precise bond angles and spatial arrangements, as demonstrated in analogous pyrazole-carboxylate structures .

Q. What safety precautions are recommended during experimental handling?

Avoid inhalation or skin contact; use fume hoods and PPE (gloves, lab coats). In case of spills, adsorb with inert materials (e.g., vermiculite) and dispose via licensed waste management. Note that decomposition under heat may release toxic gases (e.g., HCl, CO), necessitating controlled environments .

Q. How can researchers address discrepancies in reported physicochemical data (e.g., solubility, stability)?

Cross-validate literature data with experimental measurements. For instance, if solubility data is unavailable, perform incremental solubility tests in polar (water, DMSO) and non-polar solvents (hexane). Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC monitoring .

Q. What are the key intermediates in derivatizing this compound for biological screening?

The ester group at position 3 and chlorine at position 4 are common modification sites. Hydrolysis of the ester yields the carboxylic acid, which can be coupled with amines to form amides. Electrophilic substitution at the 5-methyl position is less reactive but feasible under strong alkylation conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for novel derivatives?

Quantum chemical calculations (DFT) predict transition states and reaction pathways, while machine learning models analyze experimental datasets to prioritize reaction parameters (e.g., solvent, catalyst). ICReDD’s integrated approach combines computational screening with high-throughput experimentation to reduce trial-and-error cycles .

Q. What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Use Pd(PPh) or PdCl(dppf) catalysts with aryl boronic acids in degassed DMF/HO. Optimize molar ratios (1:1.2 substrate:boronic acid) and reaction times (12–24 hrs at 80°C). Purify via flash chromatography with ethyl acetate/hexane gradients to remove Pd residues .

Q. How do substituent modifications influence bioactivity in pyrazole-carboxylate analogs?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF) at position 3 enhance anticonvulsant activity by modulating ligand-receptor binding. Conversely, bulky substituents at position 1 reduce bioavailability due to steric hindrance .

Q. What analytical techniques identify degradation products under accelerated stability testing?

LC-HRMS tracks molecular weight changes, while GC-MS detects volatile byproducts (e.g., CO, chlorinated fragments). For non-volatiles, -NMR and IR compare degraded vs. pristine samples. Stability is pH-dependent; acidic conditions promote ester hydrolysis, whereas heat induces decarboxylation .

Q. How can researchers validate conflicting ecotoxicological data for this compound?

Conduct standardized OECD tests (e.g., Daphnia magna acute toxicity) and compare with computational predictions (ECOSAR). If persistence data is absent, perform soil microcosm studies to measure half-life under aerobic/anaerobic conditions. Address discrepancies by calibrating models with experimental LC values .

Methodological Notes

- Synthesis Optimization : Prioritize catalyst selection (e.g., KPO for SNAr reactions) and solvent polarity to enhance regioselectivity.

- Data Contradictions : Replicate conflicting studies under identical conditions and use statistical tools (e.g., ANOVA) to assess variability.

- Safety Protocols : Regularly update SDS documentation with new toxicity findings, especially for chronic exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.